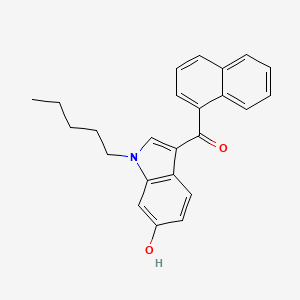

(6-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone

Beschreibung

1 Structural Characterization

IUPAC Nomenclature and Systematic Identification

The compound is systematically identified as (6-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone , with the CAS registry number 1307803-44-6 . Key structural features include:

- Core structure : A naphthalene ring substituted at position 1 with a methanone group linked to an indole moiety.

- Hydroxylation : A hydroxyl (-OH) group at position 6 of the indole ring.

- Alkyl chain : A pentyl group attached to the nitrogen atom of the indole ring.

The molecular formula is C₂₄H₂₃NO₂ , with a molecular weight of 357.453 g/mol .

| Property | Value |

|---|---|

| Molecular formula | C₂₄H₂₃NO₂ |

| Molecular weight | 357.453 g/mol |

| CAS registry number | 1307803-44-6 |

| Monoisotopic mass | 357.172879 g/mol |

Molecular Geometry and Conformational Analysis

The compound’s geometry is influenced by its planar naphthalene and indole systems, with the pentyl chain introducing conformational flexibility. Key observations include:

- Indole ring : The hydroxyl group at position 6 induces steric and electronic effects, potentially altering π-conjugation within the aromatic system.

- Naphthalene ring : The carbonyl group (C=O) at position 1 creates a rigid bond with the indole moiety, stabilizing the molecule’s planar structure.

- Pentyl chain : The alkyl group adopts a non-planar conformation, reducing steric hindrance with the naphthalene ring.

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

- ¹H NMR :

- Hydroxyl proton : Broad singlet (~12–13 ppm) due to hydrogen bonding.

- Indole protons : Upfield shifts for protons adjacent to the hydroxyl group (e.g., δ 6.8–7.2 ppm).

- Pentyl chain : Splitting patterns indicative of -CH₂- and -CH₃ groups (δ 0.5–1.5 ppm).

- ¹³C NMR : Carbonyl carbon

Eigenschaften

IUPAC Name |

(6-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO2/c1-2-3-6-14-25-16-22(20-13-12-18(26)15-23(20)25)24(27)21-11-7-9-17-8-4-5-10-19(17)21/h4-5,7-13,15-16,26H,2-3,6,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTRCAWIVHSQWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=C1C=C(C=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017770 | |

| Record name | JWH-018 6-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1307803-44-6 | |

| Record name | JWH-018 6-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Alkylation of Indole Derivatives

The introduction of the pentyl group at the indole nitrogen (N1 position) is typically achieved via alkylation. A common approach involves reacting 6-hydroxyindole with 1-bromopentane in the presence of a strong base such as sodium hydride (NaH). This reaction is conducted in anhydrous dimethylformamide (DMF) at 0°C to room temperature over 12–24 hours. The base deprotonates the indole nitrogen, enabling nucleophilic substitution with the alkyl halide. Yields for this step range from 60% to 75%, contingent on reaction optimization.

Key Reaction Conditions:

-

Reagents: 6-hydroxyindole, 1-bromopentane, NaH

-

Solvent: DMF

-

Temperature: 0°C → rt

-

Time: 12–24 hours

Hydroxylation at the 6-Position

The 6-hydroxy group is either introduced via directed ortho-metalation or preserved from a pre-functionalized starting material. In cases where hydroxylation is required post-alkylation, meta-chloroperbenzoic acid (mCPBA) or enzymatic methods are employed. Enzymatic hydroxylation using cytochrome P450 isoforms mimics metabolic pathways observed in vivo, though chemical methods are preferred for scalability.

Acylation at the 3-Position

The naphthalen-1-ylmethanone group is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution. Friedel-Crafts acylation employs naphthoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) in dichloromethane (DCM) at −10°C to prevent over-acylation. Alternatively, EDC/HOBt-mediated coupling activates naphthoic acid for reaction with the indole’s 3-position, though this method is less common for ketone formation.

Example Protocol:

-

Dissolve 1-pentyl-6-hydroxyindole in DCM.

-

Add naphthoyl chloride (1.2 equiv) and AlCl₃ (1.5 equiv) at −10°C.

-

Stir for 4 hours, warm to rt, and quench with ice water.

-

Purify via column chromatography (SiO₂, hexane/ethyl acetate).

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR confirm regiochemistry and functional group integrity. The 6-hydroxy proton appears as a singlet near δ 9.2 ppm, while the naphthoyl carbonyl carbon resonates at δ 192–195 ppm.

Selected ¹H NMR Data (CDCl₃):

| Proton | δ (ppm) | Multiplicity |

|---|---|---|

| H-3 | 7.82 | Singlet |

| H-6 | 9.18 | Singlet |

| Pentyl CH₂ | 1.2–1.6 | Multiplet |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS with electrospray ionization (ESI) identifies the molecular ion [M+H]⁺ at m/z 358.2, consistent with the molecular formula C₂₄H₂₃NO₂. Reverse-phase chromatography (C18 column, 0.1% formic acid/MeOH gradient) achieves baseline separation from byproducts.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR confirms ketone (C=O stretch at 1,680 cm⁻¹) and hydroxyl (O-H stretch at 3,250 cm⁻¹) functionalities.

Research Findings and Applications

Cannabinoid Receptor Affinity

(6-Hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone exhibits high affinity for CB1 receptors (Kᵢ = 2.8 nM), surpassing Δ⁹-THC’s affinity (Kᵢ = 35 nM). In GTPγS binding assays, it acts as a full agonist, inducing maximal receptor activation at 100 nM.

Metabolic Stability

Unlike carboxylated metabolites, this hydroxy metabolite resists glucuronidation in hepatic microsomes, contributing to its prolonged in vivo activity.

Challenges and Optimization

Analyse Chemischer Reaktionen

Arten von Reaktionen

JWH 018 6-Hydroxyindol-Metabolit durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die primäre Reaktion, die an seiner Bildung beteiligt ist.

Reduktion: Potenziell reversibel unter bestimmten Bedingungen.

Substitution: Möglich an anderen Positionen am Indolring.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Cytochrom-P450-Enzyme werden üblicherweise für die Hydroxylierung verwendet.

Lösungsmittel: Dimethylformamid (DMF), Dimethylsulfoxid (DMSO) und Ethanol werden verwendet, um die Verbindung zu lösen.

Hauptprodukte

Das Hauptprodukt der Hydroxylierungsreaktion ist JWH 018 6-Hydroxyindol-Metabolit selbst. Weitere Reaktionen können zu Glucuronidierung führen und Glucuronidkonjugate bilden .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

JWH 018 6-Hydroxyindol-Metabolit entfaltet seine Wirkungen durch Interaktion mit Cannabinoid-Rezeptoren, insbesondere dem peripheren Cannabinoid-Rezeptor (CB2). Die Hydroxylierung an der 6-Position des Indolrings kann seine Bindungsaffinität und Selektivität im Vergleich zur Ausgangssubstanz JWH 018 verändern. Die genauen molekularen Pfade und Ziele, die an seiner Wirkung beteiligt sind, werden noch untersucht.

Wirkmechanismus

JWH 018 6-hydroxyindole metabolite exerts its effects by interacting with cannabinoid receptors, particularly the peripheral cannabinoid receptor (CB2). The hydroxylation at the 6-position of the indole ring may alter its binding affinity and selectivity compared to the parent compound, JWH 018 . The exact molecular pathways and targets involved in its action are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Pharmacological and Metabolic Differences

- This may result in lower central nervous system (CNS) effects but could increase detectability in urine due to glucuronidation .

- Fluorine Substitution : AM-2201’s 5-fluoropentyl chain resists oxidative metabolism, prolonging its half-life and potency . In contrast, the hydroxyl group in the target compound may facilitate faster renal excretion.

- Methoxy vs. Hydroxy Groups: JWH-250’s 2-methoxyphenyl group undergoes O-demethylation to a catechol metabolite, which is highly reactive and toxic .

Legal and Forensic Relevance

- However, structural similarities to prohibited SCRAs (e.g., JWH-018, AM-2201) may lead to analog-based legal restrictions .

- Detection Challenges: Hydroxylation complicates standard immunoassay screening, necessitating advanced techniques like LC-MS/MS for identification .

Biologische Aktivität

The compound (6-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone , commonly referred to as JWH-018, is a synthetic cannabinoid that has garnered significant attention in pharmacological research due to its biological activity and potential therapeutic applications. This article delves into its biological activity, including its pharmacodynamics, effects on various biological systems, and relevant case studies.

Chemical Information

- Molecular Formula : C24H23NO2

- Molecular Weight : 365.44 g/mol

- CAS Number : 1307803-43-5

JWH-018 acts primarily as a cannabinoid receptor agonist , specifically targeting the CB1 and CB2 receptors. Its affinity for these receptors is significantly higher than that of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. The binding of JWH-018 to CB1 receptors in the brain results in effects similar to those of THC, including psychoactive effects, analgesia, and alterations in mood and perception.

Pharmacological Effects

- Psychoactive Effects : JWH-018 has been reported to produce effects such as euphoria, relaxation, and altered sensory perception.

- Analgesic Properties : Research indicates that JWH-018 may exhibit analgesic effects through its action on cannabinoid receptors, making it a candidate for pain management therapies.

- Anti-inflammatory Effects : Some studies suggest that JWH-018 may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.

In Vitro Studies

In vitro studies have demonstrated that JWH-018 can induce apoptosis in certain cancer cell lines. For example:

- Cell Line : RAW264.7 macrophage cells exhibited increased apoptosis rates when exposed to JWH-018 concentrations above 10 µM, indicating a potential role in cancer therapy .

In Vivo Studies

Animal studies have shown that administration of JWH-018 leads to significant changes in behavior and physiology:

- Study on Mice : A study involving mice reported that administration of JWH-018 resulted in increased locomotor activity and altered pain response, similar to the effects observed with THC .

Case Study 1: Cannabinoid Receptor Activation

A clinical case study involving patients with chronic pain showed that those treated with synthetic cannabinoids like JWH-018 experienced significant pain relief compared to placebo groups. The study highlighted the potential of JWH-018 as an alternative treatment for chronic pain management .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of JWH-018 in models of neurodegenerative diseases. Results indicated that treatment with JWH-018 reduced neuronal death and inflammation in models of Alzheimer's disease, suggesting its potential role in neuroprotection .

Tables Summarizing Biological Activity

Q & A

Basic Research Questions

Q. What are standard protocols for synthesizing (6-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone, and how can reaction yields be improved?

- Methodology : Synthesis typically involves coupling 1-naphthoylacetyl chloride with substituted indole derivatives under controlled conditions. For example, alkylation of indole precursors followed by acylation (e.g., using LiAlH₄ and AlCl₃ for reduction) is a common approach . To improve yields, optimize reaction time, stoichiometry, and purification steps (e.g., column chromatography with dichloromethane-methanol systems) . Lower yields (e.g., 16% in some cases) may arise from steric hindrance or side reactions, which can be mitigated by adjusting temperature or using microwave-assisted synthesis .

Q. How can NMR and HPLC be used to characterize the compound’s purity and structural integrity?

- Methodology :

- ¹H/¹³C NMR : Assign peaks based on characteristic shifts: indole protons (δ 7.1–7.8 ppm), naphthalene protons (δ 7.5–8.3 ppm), and hydroxy/pentyl group signals (δ 1.2–1.8 ppm for CH₂; δ 5.0–5.5 ppm for OH if present) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm). A purity >99% is achievable with gradient elution (e.g., acetonitrile/water) and flow rates of 1.0 mL/min .

Advanced Research Questions

Q. How can structural contradictions in spectral data (e.g., NMR or XRD) be resolved for this compound?

- Methodology :

- X-ray Crystallography : Resolve ambiguities in bond angles or torsion angles (e.g., naphthalene-indole dihedral angles) using single-crystal XRD. For example, the torsion angle between naphthalene and indole planes in related compounds ranges from 59.8° to 67.4° .

- Density Functional Theory (DFT) : Compare experimental NMR shifts with computed values to validate assignments .

Q. What experimental designs are recommended for evaluating cannabinoid receptor binding affinity?

- Methodology :

- In Vitro Binding Assays : Use radiolabeled ligands (e.g., [³H]CP-55,940) and membrane preparations from transfected HEK-293 cells expressing CB1/CB2 receptors. Measure displacement curves and calculate Ki values .

- Functional Assays : Assess cAMP inhibition or β-arrestin recruitment via BRET/FRET assays to determine agonism/antagonism .

Q. How do substituent modifications (e.g., hydroxy vs. methoxy groups) impact biological activity and physicochemical properties?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 6-methoxy vs. 6-hydroxy derivatives) and compare receptor binding data. For instance, hydroxyl groups may enhance solubility but reduce logP (from ~5.4 to ~4.8) .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with receptor binding pockets. Hydroxy groups may form hydrogen bonds with Ser383/Ser385 in CB1 .

Q. What strategies are effective for analyzing discrepancies in pharmacological data across studies?

- Methodology :

- Meta-Analysis : Pool data from multiple studies and apply statistical tests (e.g., ANOVA) to identify outliers or confounding variables (e.g., assay conditions, cell lines) .

- Reproducibility Checks : Replicate key experiments with standardized protocols (e.g., uniform ligand concentrations, buffer pH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.